3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde
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Overview
Description
“3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde” is a chemical compound that belongs to the pyrazole family. Pyrazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
The synthesized compounds were unambiguously identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Physical And Chemical Properties Analysis
The molecular formula of the compound is C23H17ClN2O2 and its molecular weight is 388.85.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antibacterial Properties : Research has shown that derivatives of this compound possess antibacterial activity against both Gram-positive bacteria (such as Bacillus subtilis and Staphylococcus aureus) and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa) . These findings suggest potential applications in developing novel antibiotics.
Organic Synthesis and Chemical Reactions
- Synthetic Intermediates : 3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde can serve as a valuable synthetic intermediate. Researchers have used it to prepare other compounds with diverse structures and properties . Its reactivity makes it useful in designing new molecules.
Analytical Chemistry and Chromatography
- Eluent for Chromatographic Separations : 3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde has been employed as an eluent in normal phase silica gel chromatography. Specifically, it facilitates the separation of mono-13C isotopomers of vanillin, a common flavor compound . Its solubility and elution properties are advantageous in this context.
Mechanism of Action
The final derivatives were evaluated for their in vitro anti-microbial activity after thorough purification . Molecular docking studies to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme may provide new insights for developing these new hybrids as potential antimicrobial agents .
Future Directions
properties
IUPAC Name |
3-[3-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-22-12-5-4-7-18(22)16-28-21-11-6-8-17(13-21)23-19(15-27)14-26(25-23)20-9-2-1-3-10-20/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFAQBZKDJCRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde |
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